![molecular formula C8H15ClN2O B3034761 6,9-Diazaspiro[4.5]decan-7-one hydrochloride CAS No. 2197057-51-3](/img/structure/B3034761.png)

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Vue d'ensemble

Description

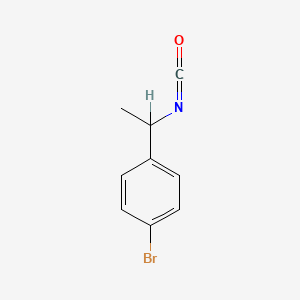

Regioselective Synthesis of Diazaspiro[4.4]nona-and Tetrazaspiro[4.5]deca-2,9-diene-6-one Derivatives

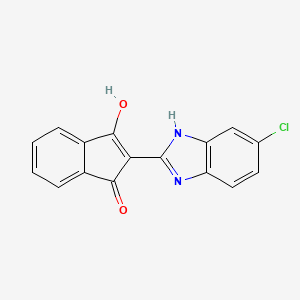

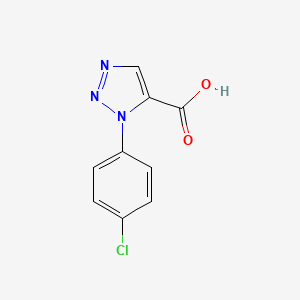

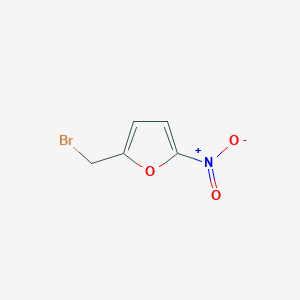

The synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives is achieved through a cycloaddition reaction involving nitrilimides and 3-aryliden-2(3H)-furanone derivatives. These products are further processed with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. Subsequent intramolecular cyclization with an HCl/AcOH mixture leads to the formation of 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. The study also includes molecular mechanics energy minimization and structural analysis for a specific compound within this class, providing insights into the molecular structure of these compounds .

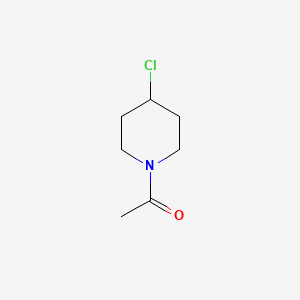

A Green Chemical Approach Toward the Synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl Carboxylates

A novel series of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates were synthesized using a green chemistry approach. The synthesis involved the reaction of 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylene diamine, catalyzed by p-toluenesulfonic acid (p-TSA) under solvent-free conditions and focused microwave irradiation (MWI). The resulting compounds were characterized using various techniques, including melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), one-dimensional nuclear magnetic resonance (NMR) spectroscopy (1H, D2O exchanged 1H & 13C), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy. This study exemplifies the application of environmentally friendly methods in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis methods described in the papers involve innovative approaches to forming diazaspirodecanone derivatives. The first paper utilizes cycloaddition reactions followed by intramolecular cyclization, while the second paper employs microwave irradiation to expedite the reaction process. Both methods demonstrate the potential for efficient synthesis of complex organic structures.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is elucidated using a combination of spectroscopic techniques and computational methods. The first paper reports on the use of molecular mechanics energy minimization to understand the structural parameters of the compounds. The second paper provides detailed characterization through NMR and HMQC spectroscopy, which are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regioselective and can be catalyzed by acids such as p-TSA. The use of focused microwave irradiation is a notable technique that enhances the reaction rate and efficiency, showcasing the potential for green chemistry in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are determined to help in the characterization of the new compounds. Elemental analysis, MS, and FT-IR provide additional information on the chemical composition and functional groups present in the molecules. These analyses are essential for confirming the successful synthesis of the target compounds and for understanding their potential applications .

Propriétés

IUPAC Name |

6,9-diazaspiro[4.5]decan-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-7-5-9-6-8(10-7)3-1-2-4-8;/h9H,1-6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGHTOXENYSWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNCC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,9-Diazaspiro[4.5]decan-7-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)